

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Levofloxacin Lactate

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Compound of Interest

Compound Name: *Levofloxacin lactate*

Cat. No.: *B1675103*

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Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.^[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro quantitative measure used to assess the potency of an antimicrobial agent against a specific microorganism.^{[2][3][4][5]} MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.^{[3][4][6][7][8]} This value is critical for drug discovery and development, surveillance of antimicrobial resistance, and for guiding therapeutic choices.^{[5][9]} This application note provides a detailed protocol for determining the MIC of **levofloxacin lactate** using the broth microdilution method, a widely accepted and standardized technique.^{[3][10][11]}

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of **levofloxacin lactate** in a liquid growth medium.^{[3][6][7][8][9][12]} The test is performed in a 96-well microtiter plate, allowing for the efficient testing of multiple concentrations and bacterial strains simultaneously.^{[3][6][7][8][10][13]} Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.^{[3][4]} The MIC is the lowest concentration of **levofloxacin lactate** at which no visible growth is observed.^{[3][9]}

Experimental Protocols

Materials and Equipment

- **Levofloxacin lactate** powder
- Sterile, disposable 96-well microtiter plates (U-bottom or flat-bottom)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial strains (e.g., quality control strains and clinical isolates)
- Sterile saline (0.85%) or phosphate-buffered saline (PBS)
- McFarland turbidity standards (0.5 standard is typically used)
- Spectrophotometer or densitometer
- Micropipettes and sterile tips
- Incubator (35°C ± 2°C)
- Vortex mixer
- Sterile petri dishes, tubes, and other standard microbiology laboratory equipment

Preparation of **Levofloxacin Lactate** Stock Solution

- Weighing: Accurately weigh the required amount of **levofloxacin lactate** powder.
- Dissolving: Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water) to prepare a high-concentration stock solution (e.g., 1280 µg/mL).[\[11\]](#)
- Sterilization: If necessary, sterilize the stock solution by membrane filtration (0.22 µm filter).[\[11\]](#)
- Storage: Store the stock solution in small aliquots at -20°C or below until use.

Preparation of Bacterial Inoculum

- Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
- Suspension: Transfer the colonies into a tube containing sterile saline or broth.
- Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL. A spectrophotometer can be used to verify the turbidity (A625nm = 0.08-0.13).
- Final Dilution: Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.[\[1\]](#)

Broth Microdilution Procedure

- Plate Preparation: Dispense 50 μ L of CAMHB into each well of a 96-well microtiter plate.
- Serial Dilution:
 - Add 50 μ L of the prepared **levofloxacin lactate** working solution (e.g., twice the highest desired final concentration) to the first column of wells.
 - Perform serial two-fold dilutions by transferring 50 μ L from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 50 μ L from the last column of dilutions.
- Inoculation: Add 50 μ L of the standardized bacterial inoculum to each well, resulting in a final volume of 100 μ L and the target inoculum density of 5×10^5 CFU/mL.
- Controls:
 - Growth Control: Wells containing 100 μ L of inoculated broth without any antibiotic.
 - Sterility Control: Wells containing 100 μ L of uninoculated broth.
- Incubation: Incubate the plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in an ambient air incubator.[\[1\]](#) [\[11\]](#)

Interpretation of Results

After incubation, visually examine the microtiter plate for bacterial growth (turbidity). The MIC is the lowest concentration of **levofloxacin lactate** that completely inhibits visible growth.[1][3] The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Data Presentation

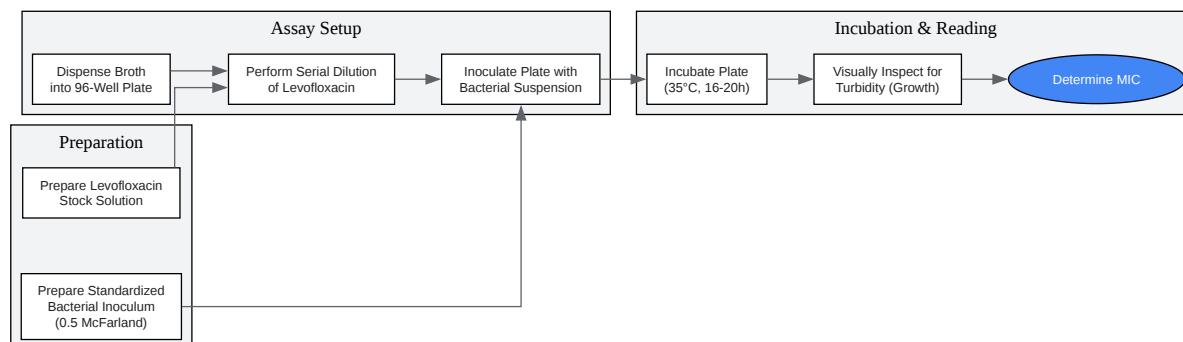
Table 1: Example **Levofloxacin Lactate** Dilution Series in a 96-Well Plate

Well Column	Levofloxacini n Concentration (µg/mL)	Volume of Drug Solution (µL)	Volume of Broth (µL)	Volume of Inoculum (µL)	Final Volume (µL)
1	64	100 (of 128 µg/mL)	0	100	200
2	32	100 (from well 1)	100	100	200
3	16	100 (from well 2)	100	100	200
4	8	100 (from well 3)	100	100	200
5	4	100 (from well 4)	100	100	200
6	2	100 (from well 5)	100	100	200
7	1	100 (from well 6)	100	100	200
8	0.5	100 (from well 7)	100	100	200
9	0.25	100 (from well 8)	100	100	200
10	0.125	100 (from well 9)	100	100	200
11	Growth Control	0	100	100	200
12	Sterility Control	0	200	0	200

Table 2: Quality Control Strains and Expected MIC Ranges for Levofloxacin

Quality Control Strain	ATCC Number	Expected MIC Range (µg/mL)
Escherichia coli	25922	0.008 - 0.03[14]
Pseudomonas aeruginosa	27853	0.5 - 2.0[14]
Staphylococcus aureus	29213	0.06 - 0.25[14]
Enterococcus faecalis	29212	0.25 - 2.0[14]

Mandatory Visualization



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Caption: Workflow for MIC determination by broth microdilution.

Note: For the most current and detailed guidelines, it is recommended to consult the latest documents from the Clinical and Laboratory Standards Institute (CLSI), such as M07 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically) and M100 (Performance Standards for Antimicrobial Susceptibility Testing).[15][16]

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